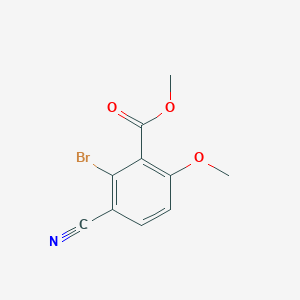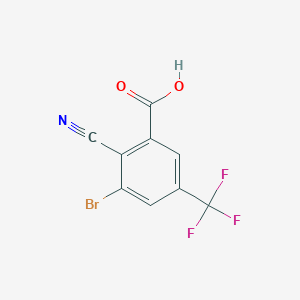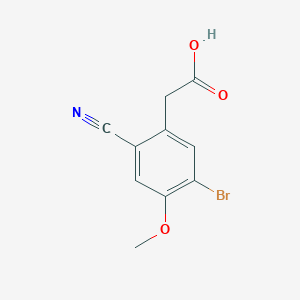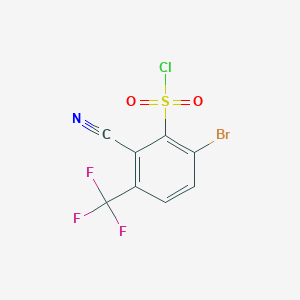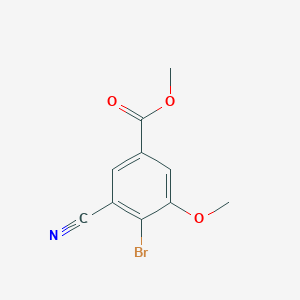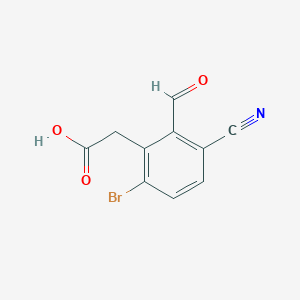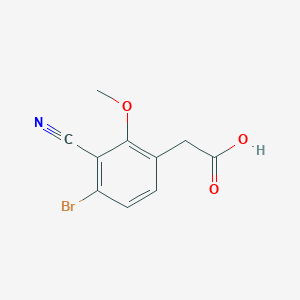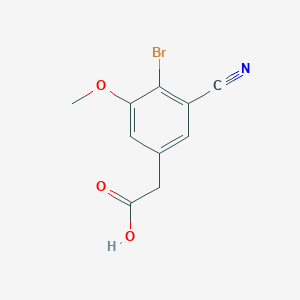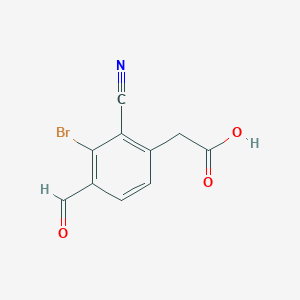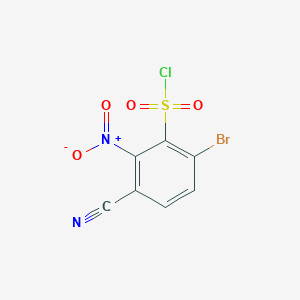![molecular formula C14H18BNO4 B1414236 5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-3-ethyl-3H-benzooxazol-2-one CAS No. 1802148-90-8](/img/structure/B1414236.png)
5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-3-ethyl-3H-benzooxazol-2-one
Overview
Description
The compound is a derivative of 5,5-dimethyl-1,3,2-dioxaborinane , which is a boronic acid ester. These types of compounds are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of similar compounds suggests that this compound would have a boron atom at the center of a cyclic structure, with two oxygen atoms and a carbon atom attached to it .Chemical Reactions Analysis
Boronic acid esters are often used in Suzuki-Miyaura cross-coupling reactions, which are used to create carbon-carbon bonds .Physical And Chemical Properties Analysis
Based on similar compounds, this compound is likely to be a solid at room temperature . The exact physical and chemical properties would depend on the specific structure of the compound .Scientific Research Applications
Synthesis and Chemical Reactions
- Suzuki Cross-Coupling Reactions : This compound has been utilized in Suzuki cross-coupling reactions, particularly with sterically hindered arylboronic esters, to produce biaryls in good yield. Such reactions are optimized in anhydrous benzene at reflux with sodium phenoxide and Pd(PPh3)4 (Chaumeil, Signorella, & Drian, 2000).
Synthesis of Optical Isomers and Derivatives
- Optical Isomers Synthesis : The compound has been used in synthesizing optical isomers like (S)-2-[Benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate, showing calcium antagonism activity (Sakoda, Matsumoto, & Seto, 1992).
Pharmaceutical Research
- Antimicrobial Activity : Derivatives of this compound, specifically 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane-2-yl-amino carboxylates, have been synthesized and demonstrated moderate antimicrobial activity in assays (Babu, Prasad, Reddy, & Raju, 2008).
Organometallic Chemistry
- Organometallic Synthesis and Studies : It's involved in the synthesis of organometallic compounds like 2-Ethynyl-4,4,6-trimethyl-1,3,2-dioxaborinane, with various hydrogenation and Diels-Alder reactions (Woods & Strong, 1967).
Dye Synthesis and Properties
- Dye Synthesis : This compound has been used in synthesizing D–π–A–π–D dyes with a 1,3,2‐Dioxaborine cycle, showing intense absorption and fluorescence in the red and NIR region, useful in various optical applications (Polishchuk et al., 2018).
Conformational Studies in Heterocycles
- Conformational Studies : The compound has been synthesized and analyzed in conformational studies of heterocycles, providing insights into the structure and behavior of such molecules (Kuznetsov et al., 1978).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3-ethyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO4/c1-4-16-11-7-10(5-6-12(11)20-13(16)17)15-18-8-14(2,3)9-19-15/h5-7H,4,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPITVOFXJGUIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)OC(=O)N3CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-3-ethyl-3H-benzooxazol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



